3-(R)-3-Hydroxyprazepam
Description
3-(R)-3-Hydroxyprazepam is a chiral metabolite of the benzodiazepine prodrug prazepam (7-chloro-1-(cyclopropylmethyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one). It is formed via stereoselective hydroxylation at the C3 position of the diazepine ring, with the R-enantiomer predominating in both rats and humans . This metabolite is further conjugated to oxazepam (a pharmacologically active benzodiazepine) via glucuronidation, particularly in humans and cynomolgus monkeys .
Pharmacokinetically, 3-(R)-3-Hydroxyprazepam exhibits rapid metabolism and excretion. In rats, the plasma half-life of prazepam and its metabolites is approximately 2.5 hours, while in humans, urinary excretion accounts for ~20% of a prazepam dose within 24 hours, primarily as glucuronides of 3-hydroxyprazepam and oxazepam . Its logP value (3.005) suggests moderate lipophilicity, influencing its distribution and metabolic clearance .
Properties
CAS No. |
125299-89-0 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.807 |
IUPAC Name |
(3R)-7-chloro-1-(cyclopropylmethyl)-3-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1 |
InChI Key |
SYUMLTUHTWFDGE-GOSISDBHSA-N |
SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC(C2=O)O)C4=CC=CC=C4 |
Synonyms |
(R)-7-Chloro-1-(cyclopropylmethyl)-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-Benzodiazepin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-(R)-3-Hydroxyprazepam and Related Compounds
Key Observations:
Structural Differences: 3-(R)-3-Hydroxyprazepam retains the cyclopropylmethyl group of prazepam, distinguishing it from nordazepam (N-dealkylated) and oxazepam (lacks the cyclopropylmethyl group) . Hydroxyalprazolam, a metabolite of alprazolam, shares a triazolo ring absent in 3-hydroxyprazepam .
Metabolic Pathways: 3-(R)-3-Hydroxyprazepam: Primarily undergoes glucuronidation to oxazepam in humans, whereas in rats, N-dealkylation to nordazepam dominates . Nordazepam: A common intermediate in benzodiazepine metabolism (e.g., diazepam, prazepam) with a long half-life due to slow hepatic clearance . Oxazepam: Terminal metabolite for multiple benzodiazepines (e.g., temazepam, 3-hydroxyprazepam), directly excreted after conjugation .
Pharmacological Activity and Toxicity
- 3-(R)-3-Hydroxyprazepam: Limited intrinsic activity; serves as a prodrug for oxazepam. No evidence of organotoxicity beyond CNS depression .
- Nordazepam: Potent GABA-A receptor agonist with prolonged sedation risk due to its long half-life .
- Oxazepam : Clinically used for anxiety disorders; lower abuse liability compared to alprazolam derivatives .
- Hydroxyalprazolam : Active metabolite contributing to alprazolam’s efficacy but associated with higher overdose risks due to cumulative effects .
Species-Specific Metabolism
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
